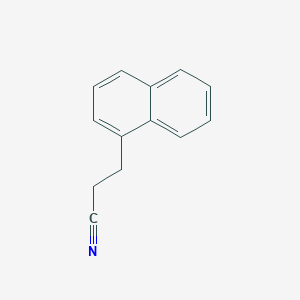

3-(Naphthalen-1-yl)propanenitrile

Description

Structure

3D Structure

Properties

CAS No. |

70067-70-8 |

|---|---|

Molecular Formula |

C13H11N |

Molecular Weight |

181.23 g/mol |

IUPAC Name |

3-naphthalen-1-ylpropanenitrile |

InChI |

InChI=1S/C13H11N/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-3,5-7,9H,4,8H2 |

InChI Key |

HNBZXKNEDKNOBW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CCC#N |

Origin of Product |

United States |

Methodologies for the Chemical Synthesis of 3 Naphthalen 1 Yl Propanenitrile

Direct Synthetic Routes

Direct synthetic routes offer the advantage of atom economy and reduced step-count, making them highly desirable in chemical manufacturing.

Formal Reductive Addition Strategies

One potential, though not extensively documented, direct route to 3-(naphthalen-1-yl)propanenitrile involves the formal reductive addition to 1-naphthaldehyde (B104281).

For similar rhodium-catalyzed carbonylation reactions of aryl halides, the optimization of the catalytic system is crucial for achieving high yields. chemguide.co.uk Key parameters that would require careful optimization for a hypothetical reaction with 1-naphthaldehyde include the choice of rhodium precursor, the ligand, solvent, temperature, and pressure of carbon monoxide and a hydrogen source. chemguide.co.uk

Table 1: Hypothetical Parameters for Optimization

| Parameter | Range/Options | Influence on Reaction |

|---|---|---|

| Rhodium Precursor | RhCl₃·3H₂O, [Rh(CO)₂Cl]₂, etc. | Affects catalyst activation and stability. |

| Ligand | PPh₃, dppe, BINAP, etc. | Influences selectivity, activity, and catalyst lifetime. |

| Solvent | Toluene, THF, DMF, DMAc | Affects solubility of reactants and catalyst, and can influence reaction rate. |

| Temperature | 50-150 °C | Higher temperatures can increase reaction rate but may lead to side products. |

| Pressure (CO/H₂) | 1-50 atm | Higher pressures generally favor carbonylation but require specialized equipment. |

This table represents a hypothetical optimization study based on related, documented rhodium-catalyzed reactions.

In many rhodium-catalyzed processes, the addition of co-catalysts or additives can significantly enhance reaction efficiency. For instance, the use of a secondary metal co-catalyst or specific salts can sometimes improve catalyst turnover and selectivity. However, without specific experimental data for the cyanoacetylation of 1-naphthaldehyde, the precise effects of such additives remain speculative.

Rhodium-Catalyzed Carbonylation and Cyanoacetylation of 1-Naphthaldehyde

Multi-Step Synthesis from Precursors

A more established and reliable approach to the synthesis of this compound involves a multi-step sequence starting from readily available naphthalene (B1677914) derivatives.

Routes Involving 1-(3-Bromopropyl)naphthalene (B1283522) as an Intermediate

A common and effective method for the synthesis of this compound is through the nucleophilic substitution of 1-(3-bromopropyl)naphthalene with a cyanide salt. chemguide.co.uk This method is a standard procedure for the formation of nitriles from alkyl halides. chemguide.co.uk

The synthesis of the key intermediate, 1-(3-bromopropyl)naphthalene, can be achieved from 3-(naphthalen-1-yl)propan-1-ol. The alcohol can be converted to the corresponding alkyl bromide using standard brominating agents such as phosphorus tribromide (PBr₃) or a mixture of hydrobromic acid and a dehydrating agent.

The subsequent reaction of 1-(3-bromopropyl)naphthalene with a cyanide source, typically sodium cyanide or potassium cyanide, in a suitable solvent like ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO), yields this compound. chemguide.co.uk The reaction proceeds via an S_N2 mechanism, where the cyanide ion acts as a nucleophile and displaces the bromide ion. chemguide.co.uk

Table 2: Synthesis of this compound from 1-(3-Bromopropyl)naphthalene

| Reactant | Reagent | Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|---|---|

| 1-(3-Bromopropyl)naphthalene | Sodium Cyanide (NaCN) | Ethanol | Reflux | Several hours | Good to excellent |

This table provides typical reaction conditions for the nucleophilic substitution reaction. Specific yields can vary based on the precise conditions and scale of the reaction.

This multi-step approach, while longer than a hypothetical direct route, offers the advantage of utilizing well-understood and high-yielding reactions, making it a practical and reliable method for obtaining this compound.

Conversion of Naphthalene-Substituted Propanoic Acids or Amides

A primary and highly effective route to this compound is through the manipulation of its corresponding carboxylic acid or amide precursors.

The direct conversion from 3-(Naphthalen-1-yl)propanoic acid first requires its transformation into the primary amide, 3-(Naphthalen-1-yl)propanamide. This is a standard procedure in organic synthesis, often achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride with thionyl chloride (SOCl₂), followed by a reaction with ammonia (B1221849) (NH₃).

Once the primary amide, 3-(Naphthalen-1-yl)propanamide, is obtained, it can be dehydrated to yield the target nitrile. rsc.orglibretexts.org This dehydration is a common and reliable method for nitrile synthesis. acs.org A variety of dehydrating agents can be employed to effect this transformation, which removes the elements of water from the primary amide group (-CONH₂) to form the cyano group (-C≡N). rsc.org

General Principles in Nitrile Synthesis Applicable to Naphthalene Derivatives

Beyond the specific conversion of the corresponding acid or amide, general principles of nitrile synthesis are broadly applicable and provide alternative routes to this compound.

One of the most fundamental methods for nitrile synthesis is the bimolecular nucleophilic substitution (Sₙ2) reaction. openstax.org This method involves the reaction of an alkyl halide with a cyanide salt. chemguide.co.uk For the synthesis of this compound, a suitable starting material would be a 1-(3-halopropyl)naphthalene, such as 1-(3-bromopropyl)naphthalene or 1-(3-chloropropyl)naphthalene.

The reaction is typically carried out by heating the halogenated naphthalene alkyl with a solution of sodium or potassium cyanide in a polar solvent, such as ethanol. chemguide.co.uk The cyanide anion (CN⁻) acts as the nucleophile, attacking the electrophilic carbon atom bonded to the halogen and displacing the halide ion to form the new carbon-carbon bond of the nitrile. chemguide.co.uk The choice of solvent is crucial, as the presence of water can lead to the formation of alcohols as a competing side product. chemguide.co.uk

The dehydration of primary amides is one of the most versatile and widely used methods for preparing nitriles. acs.org This approach is applicable to a vast range of substrates, including aromatic and aliphatic amides. rsc.orgnih.gov The reaction is facilitated by a dehydrating agent, which activates the amide's carbonyl oxygen, making it a good leaving group. openstax.org

Numerous reagents have been developed for this purpose, ranging from classic, harsh reagents to milder, more modern alternatives. The choice of reagent can depend on the sensitivity of other functional groups present in the molecule.

| Dehydrating Agent | Typical Conditions | Reference |

| Thionyl chloride (SOCl₂) | Often used with a base or in a suitable solvent like benzene (B151609). | libretexts.orgopenstax.org |

| Phosphorus pentoxide (P₂O₅) | A powerful, traditional dehydrating agent. | libretexts.orgacs.org |

| Phosphorus oxychloride (POCl₃) | A common and effective dehydrating reagent. | libretexts.orgopenstax.org |

| Phosphorus trichloride (B1173362) (PCl₃) | Used in protocols often involving a base like diethylamine. | acs.orgnih.gov |

| XtalFluor-E ([Et₂NSF₂]BF₄) | A modern, mild reagent allowing for rapid reaction at room temperature. | organic-chemistry.org |

Strong bases can be utilized in nitrile synthesis, particularly in the context of amide dehydration. acs.org While systems like n-butyllithium (n-BuLi) in combination with diisopropylamine (B44863) (i-Pr₂NH) are well-known for forming lithium diisopropylamide (LDA), a powerful non-nucleophilic base, their application in this context is often related to the deprotonation steps required in certain mechanisms. For instance, the dehydration of primary amides can be achieved with basic dehydrating agents like n-BuLi. acs.org These strong bases facilitate the elimination step that ultimately forms the nitrile triple bond.

Mechanistic Aspects of Synthetic Pathways

Understanding the mechanisms of these synthetic routes is crucial for optimizing reaction conditions and predicting outcomes.

Sₙ2 Reaction Pathway: The Sₙ2 reaction between a 1-(3-halopropyl)naphthalene and a cyanide ion proceeds through a well-defined, concerted mechanism. libretexts.org The reaction occurs in a single step where the cyanide nucleophile attacks the electrophilic carbon atom at a 180° angle relative to the leaving group (the halide). masterorganicchemistry.com

This "backside attack" leads to a high-energy transition state in which the central carbon atom is momentarily five-coordinate, adopting a trigonal bipyramidal geometry. masterorganicchemistry.comlumenlearning.com In this state, the bond to the incoming cyanide ion is partially formed, while the bond to the leaving halide ion is partially broken. masterorganicchemistry.com As the reaction progresses past the transition state, the halide is expelled, and the new C-CN bond is fully formed. A key feature of the Sₙ2 mechanism is the inversion of stereochemical configuration at the carbon center, although this is not relevant for the synthesis of this compound from an achiral precursor.

Amide Dehydration Pathway (with SOCl₂): The mechanism for the dehydration of a primary amide like 3-(Naphthalen-1-yl)propanamide using thionyl chloride is a multi-step process. libretexts.orgopenstax.orgyoutube.com

Nucleophilic Attack: The process begins with the nucleophilic oxygen atom of the amide attacking the electrophilic sulfur atom of thionyl chloride. openstax.orgyoutube.com

Intermediate Formation and Deprotonation: This initial attack forms an intermediate and eliminates a chloride ion. libretexts.org A base (which can be the released chloride ion or another base present in the mixture) then deprotonates the nitrogen atom.

Elimination: The final step is an E2-like elimination. The lone pair of electrons on the nitrogen atom moves to form the third bond of the nitrile C≡N triple bond, while the -OS(O)Cl group departs. openstax.org This leaving group then decomposes into sulfur dioxide (SO₂) and another chloride ion, driving the reaction to completion.

Stereochemical Considerations in Synthetic Transformations

The molecular structure of this compound does not inherently possess a chiral center. However, the introduction of substituents along the propanenitrile backbone or on the naphthalene ring could create stereoisomers. Of particular interest is the potential for generating a chiral center at the C2 or C3 position of the propanenitrile chain, leading to enantiomeric forms of the molecule. The synthesis of a single enantiomer (asymmetric synthesis) is a significant goal in medicinal chemistry and materials science, as different enantiomers can exhibit distinct biological activities or physical properties.

While specific studies on the stereoselective synthesis of this compound are not extensively documented, several established methodologies for the asymmetric synthesis of related chiral nitriles could theoretically be applied. These approaches primarily focus on the enantioselective formation of the C-CN bond or the carbon-carbon bond at the β-position to the nitrile group.

One of the most powerful strategies for the asymmetric synthesis of β-aryl nitriles is the catalytic enantioselective conjugate addition of cyanide to α,β-unsaturated precursors. organic-chemistry.orgnih.gov In the context of this compound, this would involve the synthesis of (E/Z)-3-(naphthalen-1-yl)acrylonitrile and its subsequent reaction with a cyanide source in the presence of a chiral catalyst. Chiral metal complexes, such as those based on (salen)Al(III), have proven effective in catalyzing the conjugate addition of hydrogen cyanide to α,β-unsaturated imides with high enantioselectivity. organic-chemistry.orgubc.ca Mechanistic studies suggest a cooperative bimetallic mechanism where the catalyst activates both the nucleophile and the electrophile. organic-chemistry.org Similarly, chiral gadolinium catalysts derived from Gd(OiPr)₃ and a D-glucose-based ligand have been successfully employed for the enantioselective conjugate addition of cyanide to α,β-unsaturated N-acylpyrroles. nih.gov

Another potential route involves the asymmetric Michael addition of a nucleophile to an α,β-unsaturated nitrile bearing the naphthalene moiety. Organocatalysis has emerged as a powerful tool for such transformations. For instance, chiral squaramide catalysts derived from rosin (B192284) have been shown to effectively catalyze the asymmetric Michael addition of malononitrile (B47326) to chalcones, affording chiral γ-cyano carbonyl compounds in high yields and enantioselectivities. mdpi.com This suggests that a similar approach could be envisioned for the synthesis of precursors to chiral this compound derivatives.

Furthermore, asymmetric hydrocyanation of an alkene precursor represents a direct method for introducing both the nitrile group and a chiral center. A rhodium-catalyzed asymmetric cyanide-free hydrocyanation of various alkenes has been developed, proceeding through asymmetric hydroformylation, condensation, and aza-Cope elimination to furnish chiral nitriles with high enantioselectivities. nih.gov This methodology could potentially be adapted for the asymmetric hydrocyanation of 1-allylnaphthalene (B1330406) to yield chiral this compound.

The following table summarizes representative examples of stereoselective synthetic methods that could be analogous to the synthesis of chiral this compound, based on the literature for similar compound classes.

| Precursor Type | Reaction Type | Catalyst/Reagent | Product Type | Enantiomeric Excess (ee) | Reference |

| α,β-Unsaturated Imide | Conjugate Addition of HCN | (Salen)Al-Cl complex | β-Cyano Imide | Up to 97% | organic-chemistry.org |

| α,β-Unsaturated N-Acylpyrrole | Conjugate Addition of Cyanide | Gd(OiPr)₃ / D-glucose-derived ligand | β-Cyano N-Acylpyrrole | High | nih.gov |

| Chalcone | Michael Addition of Malononitrile | Rosin-derived Squaramide | γ-Cyano Carbonyl Compound | Up to 90% | mdpi.com |

| Alkene | Asymmetric Hydrocyanation | Rh(acac)(CO)₂ / Chiral Ligand | Chiral Nitrile | Up to 98% | nih.gov |

Chemical Reactivity and Transformative Potential of 3 Naphthalen 1 Yl Propanenitrile

Reactivity of the Nitrile Functionality

The carbon-nitrogen triple bond (C≡N) of the nitrile group is highly polarized, with the nitrogen atom being more electronegative than the carbon. numberanalytics.com This polarity renders the carbon atom electrophilic and susceptible to attack by nucleophiles. fiveable.melibretexts.org The linear geometry of the sp-hybridized nitrile carbon also influences its accessibility for chemical reactions. fiveable.me

Nucleophilic Addition Reactions at the Nitrile Carbon

The electrophilic nature of the nitrile carbon facilitates nucleophilic addition reactions. fiveable.mewikipedia.org A variety of nucleophiles can attack this carbon, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. libretexts.org For instance, Grignard reagents can add to the nitrile to form an intermediate imine salt, which upon hydrolysis yields a ketone. libretexts.orglibretexts.org This reaction provides a valuable method for the synthesis of ketones with a naphthalenyl moiety.

The general mechanism for nucleophilic addition involves the attack of the nucleophile on the electrophilic carbon, breaking the pi bond and creating a tetrahedral intermediate. youtube.commasterorganicchemistry.com This intermediate can then be protonated or undergo further reaction depending on the specific nucleophile and reaction conditions.

Reduction of the Nitrile Group to Amines

The nitrile group can be readily reduced to a primary amine (R-CH₂NH₂). wikipedia.orglibretexts.org A common and powerful reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). fiveable.melibretexts.orgchemguide.co.uk The reaction typically proceeds by the nucleophilic addition of hydride ions to the nitrile carbon, ultimately leading to the amine after an aqueous workup. libretexts.orgyoutube.com Catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst such as palladium, platinum, or nickel is another effective method for this reduction. chemguide.co.ukyoutube.com

| Reducing Agent | Product | General Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | Diethyl ether solvent, followed by aqueous workup. chemguide.co.ukyoutube.com |

| Hydrogen Gas (H₂) with Metal Catalyst | Primary Amine | Catalysts include Pd, Pt, or Ni; requires elevated temperature and pressure. chemguide.co.ukyoutube.com |

| Sodium Borohydride (NaBH₄) | No reaction | NaBH₄ is not a strong enough reducing agent to reduce nitriles. chemguide.co.uk |

This reduction is a significant pathway for the synthesis of naphthalenyl-containing primary amines, which are valuable precursors for various other compounds. youtube.com

Hydrolysis of Nitriles to Carboxylic Acids or Amides

Nitriles can be hydrolyzed to produce either carboxylic acids or amides, depending on the reaction conditions. wikipedia.orglumenlearning.com This transformation can be catalyzed by either acid or base. libretexts.orglibretexts.org

Acid-catalyzed hydrolysis: Heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid, leads to the formation of a carboxylic acid. chemistrysteps.comchemguide.co.uklibretexts.org The reaction proceeds through an amide intermediate. libretexts.orgchemistrysteps.com

Base-catalyzed hydrolysis: Treatment with a hot aqueous solution of a base, like sodium hydroxide, also yields a carboxylic acid after acidification of the resulting carboxylate salt. chemistrysteps.comchemguide.co.uklibretexts.org Under controlled or milder basic conditions, the reaction can sometimes be stopped at the amide stage. stackexchange.com

| Reaction Condition | Intermediate Product | Final Product |

| Acidic (e.g., H₂O, H⁺, heat) | Amide | Carboxylic Acid chemistrysteps.comchemguide.co.uk |

| Basic (e.g., OH⁻, H₂O, heat) | Amide | Carboxylate Salt (requires acidification to form carboxylic acid) chemistrysteps.comchemguide.co.uk |

This hydrolysis provides a route to synthesize 3-(naphthalen-1-yl)propanoic acid and its corresponding amide.

Condensation Reactions Involving the Nitrile Group

The nitrile group can participate in condensation reactions. For example, the Thorpe-Ziegler reaction, an intramolecular condensation, can be utilized if a suitable reactive site is present within the same molecule. While not directly applicable to 3-(naphthalen-1-yl)propanenitrile itself without further modification, this type of reactivity is a hallmark of nitriles. More broadly, condensation reactions involving the α-carbon (the carbon adjacent to the nitrile group) can occur if it is deprotonated to form a carbanion. This carbanion can then act as a nucleophile in reactions with electrophiles such as aldehydes or ketones.

Reactivity of the Naphthalene (B1677914) Moiety

The naphthalene ring system is an aromatic structure and, like benzene (B151609), undergoes electrophilic aromatic substitution (EAS). libretexts.org However, naphthalene is more reactive than benzene towards electrophiles. libretexts.org

Electrophilic Aromatic Substitution (Impact of Nitrile as Electron-Withdrawing Group)

Electrophilic aromatic substitution on naphthalene preferentially occurs at the α-position (C1 or C4) over the β-position (C2 or C3) because the carbocation intermediate formed by attack at the α-position is more stable. libretexts.orgyoutube.comstackexchange.com This increased stability is due to more effective delocalization of the positive charge, allowing for resonance structures that keep one of the rings fully aromatic. libretexts.orgyoutube.com

In this compound, the nitrile group is separated from the naphthalene ring by a propyl chain. The electron-withdrawing effect of the nitrile group is primarily transmitted through an inductive effect. vaia.com This effect deactivates the aromatic ring towards electrophilic attack, making the reaction slower compared to unsubstituted naphthalene. However, because the substituent is on the propyl chain and not directly attached to the ring, its deactivating influence is less pronounced than that of a directly attached nitrile group. vaia.com

Oxidation Reactions

Oxidation of this compound can be anticipated to occur at several sites: the naphthalene ring, the benzylic position of the propyl chain, or the nitrile group itself under harsh conditions. The naphthalene ring is susceptible to oxidation, which can lead to a variety of products depending on the reagents and reaction conditions.

One notable avenue for the oxidation of the naphthalene moiety is through biological transformation. For instance, the bacterium Pseudomonas putida has been shown to oxidize naphthalene to (+)-cis-1(R),2(S)-dihydroxy-1,2-dihydronaphthalene. nih.gov This enzymatic oxidation, catalyzed by a dioxygenase, introduces chirality into the aromatic system. nih.gov While this reaction was performed on naphthalene itself, it suggests that microbial or enzymatic oxidation could be a viable strategy for the selective oxidation of the naphthalene ring in this compound, potentially yielding chiral diol derivatives.

The atmospheric oxidation of naphthalene by hydroxyl radicals has also been studied, leading to the formation of various oxygenated products, including nitronaphthalenes and naphthenols. copernicus.org This highlights the susceptibility of the aromatic ring to radical-mediated oxidation.

Chemical oxidation of the naphthalene ring typically requires strong oxidizing agents and can lead to quinones or phthalic acid derivatives upon cleavage of the aromatic system. The specific products would be influenced by the substitution pattern and the reaction conditions.

The benzylic position (the CH2 group adjacent to the naphthalene ring) is another potential site for oxidation. Depending on the oxidant used, this could lead to the formation of a ketone or a carboxylic acid at that position. However, specific studies on the oxidation of the alkyl chain of 1-alkylnaphthalenes would be needed to predict the outcome for this compound with high accuracy.

Table 1: Potential Oxidation Reactions of Naphthalene Derivatives

| Reactant | Oxidizing Agent/System | Potential Product(s) | Notes |

| Naphthalene | Pseudomonas putida (dioxygenase) | (+)-cis-1(R),2(S)-dihydroxy-1,2-dihydronaphthalene | Enzymatic, stereospecific oxidation. nih.gov |

| Naphthalene | OH radical (atmospheric) | Nitronaphthalenes, Naphthenols | Gaseous phase oxidation. copernicus.org |

| 2-Naphthols | Oxaziridines with N,N′-dioxide–scandium(III) catalyst | ortho-Quinols | Catalytic asymmetric hydroxylative dearomatization. rsc.org |

Stereoselective Transformations and Chiral Derivatization

The presence of a propanenitrile chain on the naphthalene ring opens up possibilities for creating chiral centers, either through modification of the side chain or through reactions that involve the naphthalene ring and induce chirality.

A significant strategy for introducing chirality is through the catalytic asymmetric dearomatization of the naphthalene ring. nih.govnih.gov This approach transforms the flat aromatic system into a three-dimensional structure with defined stereochemistry. For example, silver-mediated enantioselective aza-electrophilic dearomatization of vinylnaphthalenes with azodicarboxylates has been shown to produce chiral polyheterocycles with high enantiomeric excess. nih.gov While this compound is not a vinylnaphthalene, this methodology illustrates the potential for developing catalytic asymmetric reactions that functionalize the naphthalene ring and introduce chirality.

Another approach involves the stereoselective functionalization of the propanenitrile side chain. The carbon atom alpha to the nitrile group is a potential prochiral center. Deprotonation at this position to form a carbanion, followed by reaction with an electrophile in the presence of a chiral catalyst or auxiliary, could lead to the formation of a new stereocenter. While no specific examples for this compound are available, the asymmetric addition of propionitrile (B127096) to aldehydes, such as 2-naphthaldehyde, has been demonstrated using chiral catalysts, indicating the feasibility of creating chiral β-hydroxynitriles from related starting materials.

Furthermore, chiral derivatizing agents containing a naphthalene fluorophore have been developed for the enantioseparation of chiral molecules. researchgate.net This highlights the utility of the naphthalene moiety in the analysis and separation of chiral compounds, a field closely related to chiral derivatization.

The synthesis of axially chiral molecules, where the chirality arises from restricted rotation around a single bond, is another area of interest. The C1-C(propyl) bond in this compound could, with appropriate substitution on the naphthalene ring or the side chain, lead to atropisomers. Studies on axially chiral atropisomers of indole-substituted phthalonitriles demonstrate the design principles for creating such molecules. academie-sciences.fr

Table 2: Examples of Stereoselective Transformations of Naphthalene and Nitrile Derivatives

| Starting Material | Reaction Type | Chiral Catalyst/Reagent | Product Type | Key Finding |

| Vinylnaphthalenes | Aza-electrophilic dearomatization | Silver/Chiral Phosphine Ligands | Chiral Polyheterocycles | Enantioselective formal [4+2] cycloaddition. nih.gov |

| 2-Naphthols | Hydroxylative dearomatization | N,N′-dioxide–scandium(III) complex | Chiral ortho-Quinols | Catalytic asymmetric synthesis of substituted quinols. rsc.org |

| Propionitrile and 2-Naphthaldehyde | Asymmetric addition | Chiral Metal Complex (inferred) | Chiral β-Hydroxynitrile | Demonstrates potential for creating chiral centers from related fragments. |

| Phenols and β-Naphthols | Cascade 1,8-addition and Diels–Alder reaction | Chiral Phosphoric Acid | Polycyclic Compounds with Four Stereogenic Centers | Catalytic asymmetric multiple dearomatizations. rsc.org |

Computational Chemistry and Theoretical Investigations of 3 Naphthalen 1 Yl Propanenitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of 3-(Naphthalen-1-yl)propanenitrile at the atomic level. These methods, grounded in the principles of quantum mechanics, allow for the detailed exploration of the molecule's behavior.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone for the computational investigation of medium-sized organic molecules like this compound. By approximating the electron density, DFT methods offer a balance between computational cost and accuracy, making them ideal for geometry optimization and the analysis of electronic properties.

For this compound, geometry optimization is typically performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p). This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation on the potential energy surface. The resulting optimized structure provides key geometric parameters, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric interactions.

DFT calculations also elucidate the electronic structure. The distribution of electron density, for instance, can be visualized to identify electron-rich and electron-deficient regions, offering clues about the molecule's reactivity. Furthermore, DFT is employed to calculate global reactivity descriptors, which provide a quantitative measure of the molecule's stability and reactivity. A related study on 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone (MPNP) demonstrated that a large energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates high stability, whereas a smaller gap suggests higher reactivity. nih.gov

Table 1: Calculated Global Reactivity Descriptors for a Naphthalene (B1677914) Derivative (Analogous Model)

| Parameter | Value (a.u.) |

|---|---|

| HOMO Energy | -0.21 |

| LUMO Energy | -0.08 |

| Energy Gap (ΔE) | 0.13 |

| Ionization Potential (I) | 0.21 |

| Electron Affinity (A) | 0.08 |

| Global Hardness (η) | 0.065 |

| Chemical Potential (μ) | -0.145 |

| Global Electrophilicity (ω) | 0.162 |

Data based on a theoretical model analogous to this compound.

Ab Initio Methods for High-Accuracy Studies

For situations demanding higher accuracy, ab initio (from first principles) methods are employed. These methods are more computationally intensive than DFT as they make fewer approximations. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation, which is essential for accurately describing certain molecular properties and interactions. While full geometry optimization with high-level ab initio methods can be computationally expensive for a molecule of this size, they are often used to refine the energies of structures previously optimized with DFT. This dual-level approach provides a benchmark for the accuracy of the DFT results.

Molecular Dynamics Simulations for Conformational Analysis

The propanenitrile side chain of this compound possesses rotational freedom, leading to multiple possible conformations. Molecular Dynamics (MD) simulations are a powerful tool for exploring this conformational landscape. MD simulations model the movement of atoms and molecules over time based on classical mechanics, allowing for the observation of conformational changes and the determination of the most populated conformers at a given temperature.

A study on 1,3-propanediol (B51772) in an aqueous environment revealed that different conformers can have varying stabilities and lifetimes, with some conformations being more predominant than others. nih.gov For this compound, MD simulations can reveal the preferred orientations of the propanenitrile chain relative to the bulky naphthalene ring system. This analysis is crucial for understanding how the molecule's shape influences its interactions with its environment. The simulations can also provide insights into the flexibility of the molecule and the energy barriers between different conformational states. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are invaluable for predicting spectroscopic data, which can aid in the interpretation of experimental spectra and the confirmation of molecular structure.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C chemical shifts. These predictions are highly sensitive to the molecular geometry and electronic environment of each nucleus. By comparing the calculated chemical shifts with experimental data, the proposed structure can be validated. Studies have shown that DFT calculations can achieve high accuracy in predicting NMR chemical shifts, with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C. nih.gov

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts for an Analogous Naphthalene Derivative (MPNP) nih.gov

| Atom | Experimental (ppm) | Calculated (B3LYP) (ppm) |

|---|---|---|

| C1 | 133.8 | 134.2 |

| C10 | 128.7 | 129.1 |

| C15 | 190.5 | 189.9 |

| C34 | 55.6 | 55.5 |

Data from a study on 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone (MPNP) serves as an illustrative example.

Similarly, theoretical calculations can predict the vibrational frequencies observed in Infrared (IR) and Raman spectroscopy. By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational modes and their corresponding frequencies can be determined. These calculated frequencies are often scaled by an empirical factor to better match experimental values. The predicted spectra can help in assigning the observed vibrational bands to specific functional groups and motions within the molecule. For instance, the characteristic C≡N stretch of the nitrile group and the various C-H and C=C vibrations of the naphthalene ring can be identified. nih.gov

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions involving this compound. By mapping the potential energy surface, chemists can identify the most likely reaction mechanisms, including the structures of intermediates and, crucially, the transition states that connect them.

DFT calculations are widely used to locate transition state geometries and calculate their energies. mdpi.com The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate. For example, in a potential reaction involving the cyano group, computational models could explore different pathways, such as hydrolysis or reduction, and determine which is more energetically favorable under specific conditions. A study on the pyrolysis of n-alkanes demonstrated that constructing and evaluating sets of hundreds of reactions can lead to excellent agreement with experimental results. nih.gov

Studies on Non-Covalent Interactions

Non-covalent interactions (NCIs), though weaker than covalent bonds, play a critical role in determining the three-dimensional structure and properties of molecules. mdpi.com In this compound, intramolecular NCIs, such as π-π stacking interactions between different parts of the molecule or van der Waals forces, can influence its conformational preferences.

Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) and the Non-Covalent Interaction (NCI) index are used to analyze and visualize these weak interactions. nist.govnih.gov The NCI method, for example, allows for the visualization of regions of weak interactions within the molecule based on the electron density and its derivatives. nist.gov Understanding these interactions is crucial for predicting the molecule's behavior in different environments and its potential to interact with other molecules, which is particularly important in fields like materials science and drug design. researchgate.net The development of correction methods for semiempirical quantum mechanical approaches has also improved the description of non-covalent interactions in larger systems. nih.gov

Synthetic Applications and Derivatives of 3 Naphthalen 1 Yl Propanenitrile in Academic Research

Role as a Precursor in Complex Organic Synthesis

The presence of the nitrile group in 3-(naphthalen-1-yl)propanenitrile provides a versatile handle for a variety of chemical transformations, making it an excellent precursor for the synthesis of more elaborate molecules. The carbon-nitrogen triple bond can undergo addition reactions, cyclizations, and can be hydrolyzed or reduced to introduce different functionalities. This reactivity is central to its application in building complex molecular frameworks.

Formation of Naphthalene-Substituted Heterocyclic Compounds

The nitrile functionality of this compound is a key component in the construction of various heterocyclic rings, enabling the synthesis of novel compounds that incorporate the naphthalene (B1677914) scaffold. These naphthalene-substituted heterocycles are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fusion of these two structural motifs.

One of the most common applications of organic nitriles in heterocyclic synthesis is the formation of tetrazoles . The [2+3] cycloaddition reaction between a nitrile and an azide (B81097) is a well-established method for the synthesis of 5-substituted tetrazoles. libretexts.orgnih.gov This reaction, often catalyzed by various reagents, provides a direct route to tetrazole derivatives from this compound. The resulting 5-(2-(naphthalen-1-yl)ethyl)-1H-tetrazole is a bioisostere of a carboxylic acid, a feature that is highly valuable in drug design for its metabolic stability and ability to participate in hydrogen bonding. libretexts.orglibguides.com

Similarly, the propanenitrile side chain can be utilized in the construction of pyridine (B92270) rings. While various methods for pyridine synthesis exist, many rely on the condensation of a compound containing an active methylene (B1212753) group, such as the one adjacent to the nitrile in this compound, with other reagents. For example, the reaction with α,β-unsaturated carbonyl compounds or their equivalents can lead to the formation of highly substituted pyridine derivatives bearing a naphthalene moiety. chemguide.co.uk

The synthesis of pyrazoles containing a naphthalene unit has also been reported, although not directly from this compound. For instance, the synthesis of 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole was achieved through a two-step process starting from 1-acetylnaphthalene. youtube.comgoogle.com This highlights the utility of naphthalene-containing precursors in generating complex heterocyclic systems. General methods for pyrazole (B372694) synthesis often involve the reaction of a 1,3-dicarbonyl compound with hydrazine, suggesting that this compound could be a precursor to such systems after suitable modification of the nitrile group. researchgate.net

Synthesis of Nitrogen-Containing Scaffolds

Beyond the formation of specific heterocyclic rings, this compound serves as a versatile starting material for the synthesis of a broader range of nitrogen-containing molecular scaffolds. The nitrile group is a gateway to a variety of nitrogenous functionalities, which can then be incorporated into larger and more complex structures.

The synthesis of tetrazoles and pyridines, as discussed in the previous section, are prime examples of the construction of nitrogen-containing scaffolds. libretexts.orgnih.govchemguide.co.uk These heterocyclic systems are fundamental building blocks in medicinal chemistry and are present in a wide array of biologically active compounds. wikipedia.org

Furthermore, the nitrile group can be transformed into other nitrogen-containing functional groups that are themselves valuable for further synthetic elaborations. For instance, the reduction of the nitrile group would yield a primary amine, 3-(naphthalen-1-yl)propan-1-amine. This amine can then be used in a multitude of reactions, such as amide bond formation, reductive amination, or the construction of other nitrogen-containing heterocycles.

The reaction of the active methylene group adjacent to the nitrile can also be exploited to build nitrogenous scaffolds. For example, condensation with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can lead to the formation of enaminonitriles. academie-sciences.frbldpharm.com These intermediates are highly reactive and can be used in cyclization reactions to form various heterocyclic systems, further expanding the repertoire of nitrogen-containing scaffolds accessible from this compound.

Synthesis and Exploration of Analogues and Derivatives with Modified Structures

The structural diversity of compounds derived from this compound can be further expanded by modifying either the naphthalene ring or the propanenitrile side chain. Such modifications allow for the fine-tuning of the molecule's physical, chemical, and biological properties, leading to the development of novel analogues and derivatives with tailored characteristics.

Naphthalene Ring Functionalization

The naphthalene ring of this compound is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups onto the aromatic system. The position of substitution is directed by the existing alkyl substituent and the inherent reactivity of the naphthalene core. This functionalization can significantly alter the electronic and steric properties of the molecule.

While specific examples of the functionalization of this compound itself are not extensively reported, general methods for the functionalization of naphthalene derivatives are well-established. nih.gov These methods, which include nitration, halogenation, sulfonation, and Friedel-Crafts reactions, could foreseeably be applied to introduce a wide range of substituents onto the naphthalene ring. A patent for the synthesis of functionalized naphthalenes describes methods that could be adapted for this purpose. google.com

For instance, nitration would introduce a nitro group, which can be subsequently reduced to an amino group, providing a handle for further derivatization. Halogenation would introduce a halogen atom, which can participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Table 1: Potential Naphthalene Ring Functionalization Reactions

| Reaction Type | Reagents | Potential Product |

| Nitration | HNO₃, H₂SO₄ | 3-(Nitro-naphthalen-1-yl)propanenitrile |

| Halogenation | Br₂, FeBr₃ | 3-(Bromo-naphthalen-1-yl)propanenitrile |

| Sulfonation | H₂SO₄ (fuming) | 4-(3-Cyanopropyl)naphthalene-1-sulfonic acid |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | 3-(Acyl-naphthalen-1-yl)propanenitrile |

Modification of the Propanenitrile Side Chain

The propanenitrile side chain offers a wealth of opportunities for chemical modification, allowing for the introduction of a wide range of functional groups and the extension of the carbon chain.

The nitrile group itself can be hydrolyzed under acidic or basic conditions to yield 3-(naphthalen-1-yl)propanoic acid. chemguide.co.uk This carboxylic acid can then be converted into a variety of other functional groups, such as esters, amides, or acid chlorides. Reduction of the carboxylic acid would lead to the corresponding alcohol, 3-(naphthalen-1-yl)propan-1-ol. nih.gov

The active methylene group alpha to the nitrile is also a site for reactivity. Deprotonation with a strong base, such as lithium diisopropylamide (LDA), generates a carbanion that can be alkylated with various electrophiles. libretexts.orgyoutube.com This allows for the introduction of new alkyl or functionalized chains at the alpha-position, leading to a diverse array of derivatives.

Table 2: Key Modifications of the Propanenitrile Side Chain

| Reaction | Reagents | Product Functional Group |

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid |

| Reduction | LiAlH₄ or H₂, catalyst | Primary Amine |

| Alpha-Alkylation | 1. LDA; 2. R-X | Substituted Nitrile |

| Reaction with Grignard Reagents | 1. R-MgBr; 2. H₃O⁺ | Ketone |

Introduction of Chiral Centers

The creation of chiral derivatives of this compound is an area of interest for applications in asymmetric synthesis and medicinal chemistry. Chirality can be introduced into the molecule either at the propanenitrile side chain or, in some cases, through the generation of atropisomers if the naphthalene ring is appropriately substituted to restrict rotation.

A chiral center can be introduced at the alpha-position of the propanenitrile side chain through asymmetric alkylation. This can be achieved by using a chiral auxiliary or a chiral base to direct the stereochemical outcome of the alkylation reaction. While no specific examples for this compound are documented, this is a general and powerful strategy in organic synthesis.

Another approach to introduce chirality is through the asymmetric reduction of a ketone that could be installed on the side chain. For example, if a ketone is present at the beta-position, as in 3-(naphthalen-1-yl)-3-oxopropanenitrile, its asymmetric reduction would yield a chiral alcohol.

Furthermore, if the naphthalene ring is heavily substituted, it can lead to hindered rotation around the single bond connecting it to the side chain, resulting in atropisomerism. The synthesis of such axially chiral naphthalene derivatives has been reported in other systems and represents a potential avenue for creating chiral analogues of this compound. nih.gov

Development of Catalytic Ligands and Metal Complexes

The nitrile functionality of this compound presents a potential coordination site for transition metals, suggesting its possible role as a ligand in organometallic chemistry. However, a thorough search of academic databases and chemical literature does not yield specific examples of its direct application in the synthesis of well-defined catalytic ligands or metal complexes for use in organic transformations.

There is a lack of specific published research detailing the synthesis of organometallic compounds where this compound acts as a primary ligand. While the synthesis of transition metal complexes with various nitrile-containing ligands is a broad and active area of research, studies focusing specifically on the this compound scaffold are not readily found. The principles of organometallic synthesis would involve the reaction of a suitable metal precursor with the nitrile, but specific reaction conditions, resulting complex structures, and characterization data for complexes of this particular ligand are not documented in the available literature.

Consequently, due to the absence of synthesized and characterized organometallic complexes featuring the this compound ligand, there is no corresponding body of research evaluating their catalytic performance. The potential for such complexes to act as catalysts in reactions like cross-coupling, hydrogenation, or polymerization remains a hypothetical area for future investigation. Without experimental data, no assessment of their catalytic activity, selectivity, or efficiency can be provided.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.